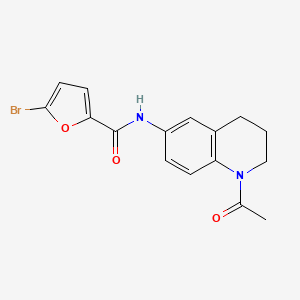

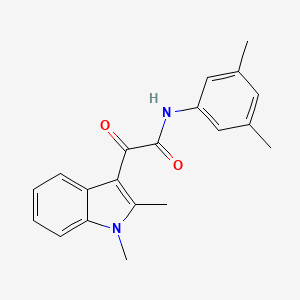

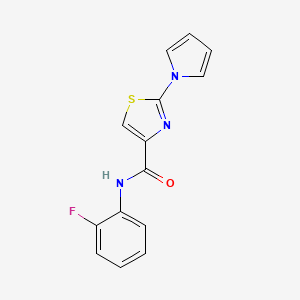

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide, also known as ABF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. ABF is a small molecule that belongs to the class of quinoline derivatives, which have been reported to exhibit a wide range of biological activities, such as antitumor, antiviral, and antimalarial effects.

Applications De Recherche Scientifique

Chemical Synthesis and Derivative Formation

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide is a compound that can be synthesized through various chemical processes involving the condensation and acylation of related quinoline derivatives. For instance, synthesis processes have been developed for related quinoline compounds, which involve treatments with acetic anhydride to produce acetyl and acetoacetyl derivatives, highlighting a methodological approach that could potentially apply to the synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide (Aleksandrov et al., 2020).

Antimicrobial and Antitubercular Activities

Research has demonstrated that carboxamide derivatives of 2-quinolones exhibit promising antibacterial, antifungal, and antitubercular activities. A series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide have shown significant promise in inhibiting microbial growth, indicating potential therapeutic applications of similar compounds in treating infectious diseases (Kumar et al., 2014).

Corrosion Inhibition

Carboxamide derivatives have also been studied for their application in corrosion inhibition. For example, (N-(quinolin-8-yl)quinoline-2-carboxamide) has been examined for its inhibitory performance in HCl solution for mild steel protection, demonstrating the potential of quinoline carboxamide compounds in industrial applications related to corrosion prevention (Erami et al., 2019).

Photocatalytic and Electrochemical Properties

Quinoline derivatives have been explored for their photocatalytic and electrochemical properties, indicating their potential in environmental and energy-related applications. For instance, octamolybdate complexes constructed from quinoline–imidazole–monoamide ligands have shown enhanced electrocatalytic activities and photocatalytic properties for degrading organic dyes, presenting a pathway for environmental remediation and sustainable chemistry practices (Li et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of quinoline carboxamides has been performed to understand their molecular geometry and interactions. Such studies provide crucial insights into the molecular design of pharmaceuticals and materials science. For example, N-(4-acetylphenyl)quinoline-3-carboxamide has undergone comprehensive spectral characterization and crystal structure analysis, aiding in the design of compounds with optimized properties (Polo-Cuadrado et al., 2021).

Molecular Dynamic Simulation Studies

Additionally, molecular dynamic simulation studies of quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors highlight the ongoing research into the therapeutic applications of quinoline derivatives. These studies aim to understand the molecular interactions and efficacy of such compounds in neurological conditions, demonstrating the broader implications of quinoline carboxamide research (Pashaei et al., 2021).

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-9-12(4-5-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFSOYQLRNQCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-bromofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2775503.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2775510.png)

![N-(4-chloro-2-methylphenyl)-2-[2-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2775516.png)